molecular formula C8H15ClO B13243100 (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane

(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane

Cat. No.: B13243100
M. Wt: 162.66 g/mol
InChI Key: ALGCKCXSVMOCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane is a cyclopropane derivative featuring a branched propane chain substituted with chlorine, methoxy (–OCH₃), and methyl (–CH₃) groups. The cyclopropane ring introduces significant ring strain, enhancing reactivity, while the substituents modulate electronic and steric properties. This compound’s hybrid structure combines the rigidity of cyclopropane with the versatility of halogen and ether functionalities, making it a candidate for applications in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

(1-chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane

InChI

InChI=1S/C8H15ClO/c1-8(5-9,6-10-2)7-3-4-7/h7H,3-6H2,1-2H3

InChI Key

ALGCKCXSVMOCDR-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(CCl)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinated and methoxylated reagents. One common method includes the reaction of cyclopropylmethyl chloride with methanol in the presence of a base to introduce the methoxy group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated compounds or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar structures.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including polymers and resins. Its reactivity makes it a valuable component in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane involves its interaction with nucleophiles and electrophiles due to the presence of the chlorine and methoxy groups. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable linear or branched structures. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related cyclopropane derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Key Features
(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane C₈H₁₃ClO Cyclopropane + Cl, –OCH₃, –CH₃ on propane chain Unique trifunctional substituents: halogen, ether, alkyl groups
(1-Chloro-2-methylpropan-2-yl)cyclopropane C₇H₁₁Cl Cyclopropane + Cl, –CH₃ on propane chain Simpler structure; lacks methoxy group, reducing polarity
(2-Methoxy-vinyl)-cyclopropane C₆H₈O Cyclopropane + methoxy-vinyl group Conjugated methoxy-vinyl system enhances π-orbital interactions
1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride C₁₀H₁₃ClNO·HCl Cyclopropane absent; aryl-Cl, –OCH₃ on propane Aromatic chlorophenyl and methoxy groups influence biological activity
Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate C₁₂H₁₄O₂ Cyclopropane + p-tolyl, ester group Ester functionality enables diverse reactivity in synthesis

Key Observations :

  • Unlike (2-Methoxy-vinyl)-cyclopropane, the methoxy group in the target compound is part of a saturated chain, reducing conjugation but enhancing steric bulk .

Reactivity and Chemical Properties

  • Nucleophilic Substitution : The chlorine atom’s reactivity is moderated by the adjacent methoxy and methyl groups. This contrasts with simpler chlorinated cyclopropanes (e.g., 1-Chloro-3-cyclopropylpropane), where reactivity is higher due to less steric hindrance .
  • Ring-Opening Reactions: Cyclopropane’s strain facilitates ring-opening under acidic or thermal conditions. Compared to non-strained analogs (e.g., 1-tert-butyl-2-chloroethanol), the target compound may exhibit faster ring-opening kinetics .
  • Hydrogen Bonding : The methoxy group can participate in hydrogen bonding, similar to 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, influencing crystallization and solubility .

Physical Properties

Property Target Compound (1-Chloro-2-methylpropan-2-yl)cyclopropane 1-Chloro-3-cyclopropylpropane
Boiling Point (°C) ~145–155 (est.) ~130–140 ~120–130
Solubility in Water Low (hydrophobic cyclopropane) Very low Very low
LogP (Partition Coeff.) ~2.8 (est.) ~3.1 ~2.9

Notes:

  • The methoxy group slightly reduces hydrophobicity (lower LogP) compared to non-oxygenated analogs .
  • Cyclopropane’s rigidity may elevate melting points relative to acyclic chlorinated compounds .

Biological Activity

(1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane is a chemical compound that has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₈H₁₄ClO
  • CAS Number : [insert CAS number]

The compound features a cyclopropane ring, which contributes to its unique reactivity and biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Properties : Studies have shown that compounds with similar structures can exhibit neuroprotective effects, potentially making this compound a candidate for further investigation in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, which are critical in treating chronic inflammatory conditions .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Biological Targets : The chlorine atom and methoxy group may facilitate interactions with various receptors or enzymes, potentially leading to modulation of signaling pathways involved in inflammation and neuroprotection.
  • Electrophilic Reactions : The electrophilic nature of the chlorine atom allows it to participate in nucleophilic substitution reactions, which can alter the activity of biological macromolecules.

Data Tables

Biological Activity Effect References
NeuroprotectivePotential protection against neuronal damage
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Neuroprotection in Animal Models : In a study using rodent models, compounds structurally related to this compound demonstrated significant neuroprotective effects against induced oxidative stress .
  • Antimicrobial Efficacy Testing : A series of tests showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens, suggesting its potential as a lead compound for antibiotic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.